

Synthesis of 2,3-Dihydro-6-methylginkgetin Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 2,3-Dihydro-6-methylginkgetin

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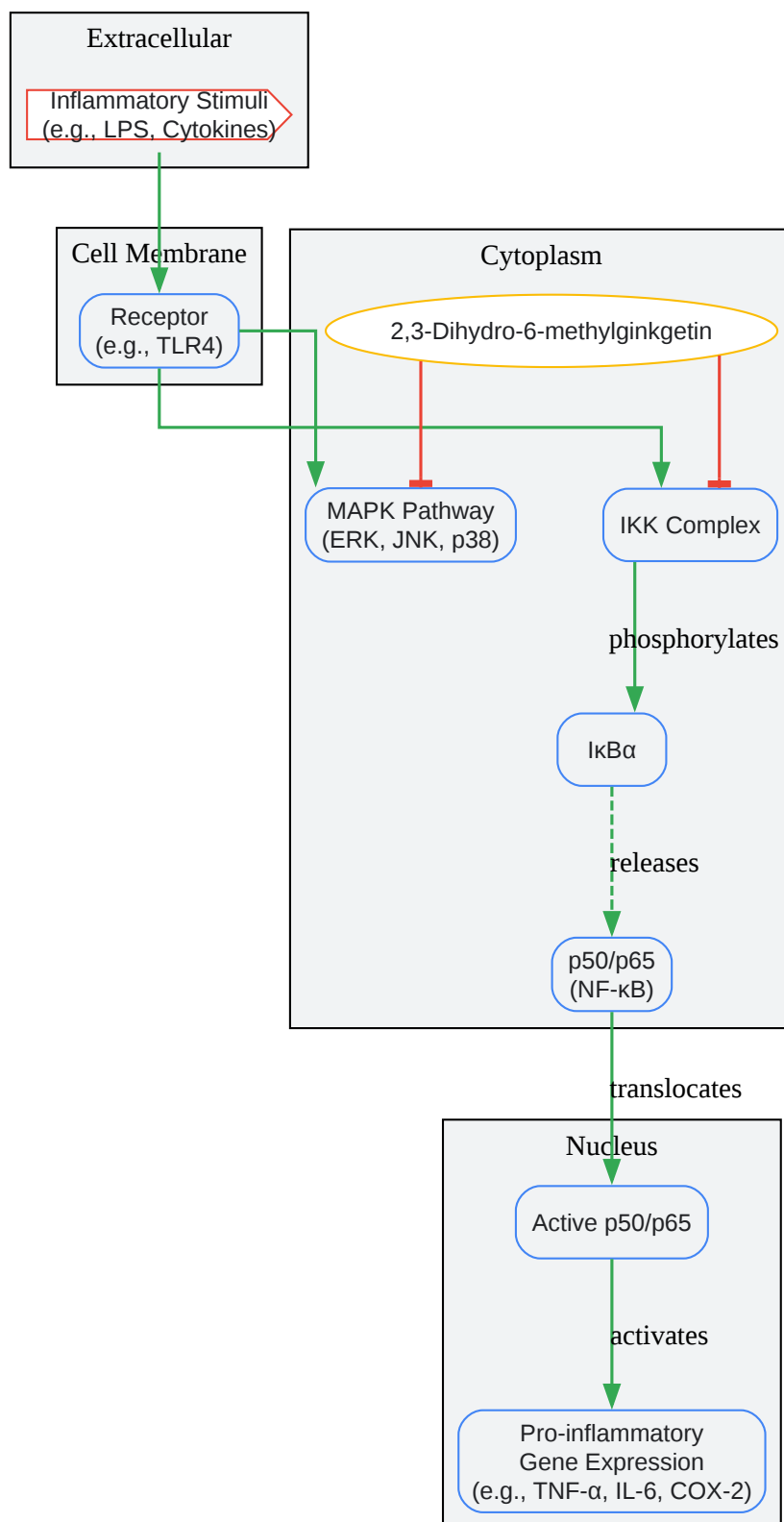
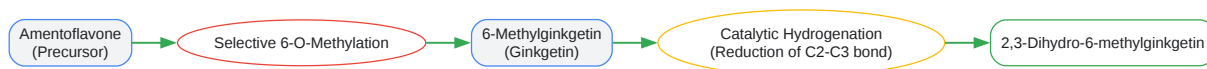
Introduction

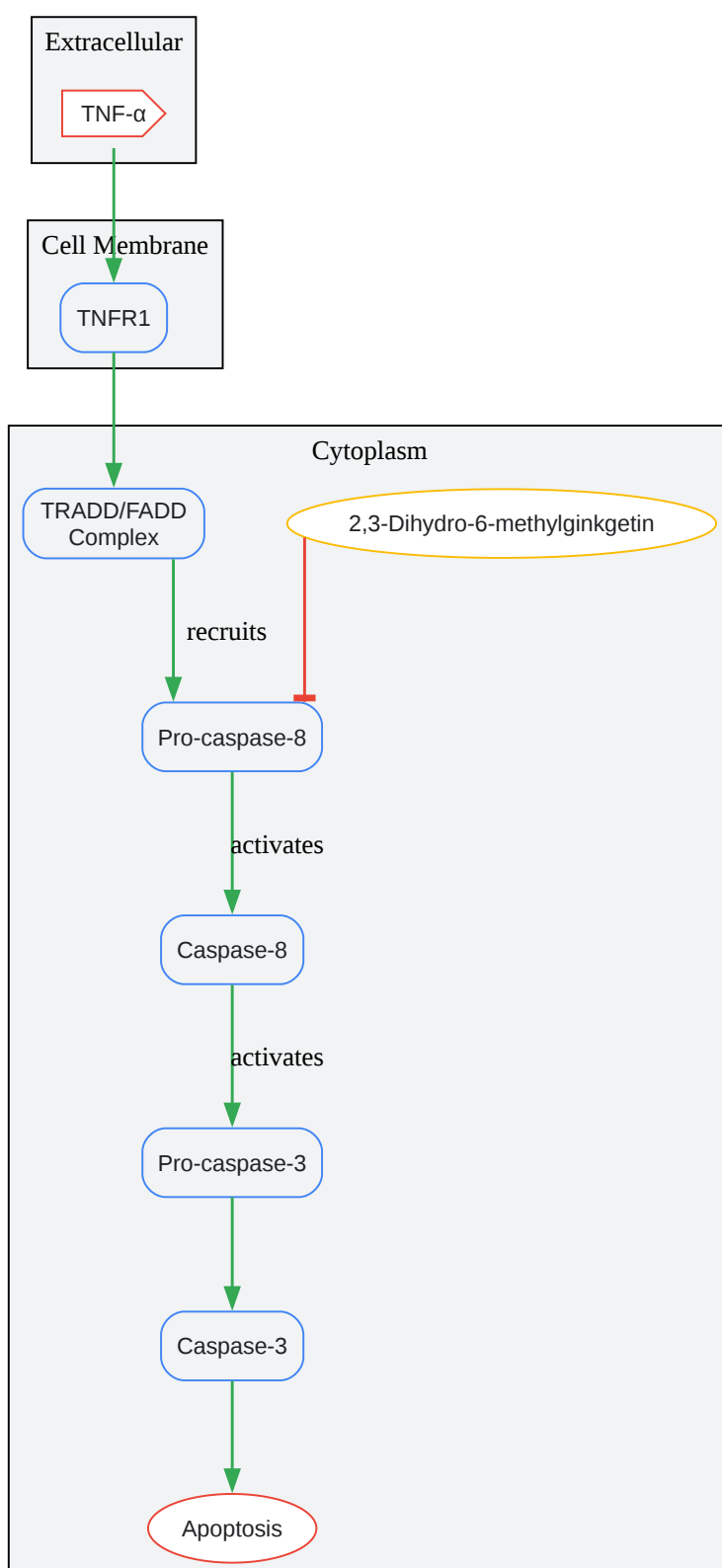
Ginkgetin, a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree, has garnered significant attention for its diverse pharmacological activities. Its derivatives, particularly those with modifications such as methylation and hydrogenation, are of great interest in drug discovery for their potential to enhance bioavailability and modulate biological effects. This document provides detailed application notes and experimental protocols for the synthesis of **2,3-Dihydro-6-methylginkgetin** derivatives, a class of compounds with promising therapeutic potential.

The synthetic strategy outlined here involves a two-step process: the selective O-methylation of a suitable ginkgetin precursor at the 6-position, followed by the catalytic hydrogenation of the C2-C3 double bond to yield the desired 2,3-dihydro structure. This approach allows for the targeted synthesis of specific derivatives for further biological evaluation.

Synthetic Pathway Overview

The synthesis of **2,3-Dihydro-6-methylginkgetin** derivatives can be conceptually broken down into two key transformations. The first is the regioselective methylation of a ginkgetin precursor, such as amentoflavone, to introduce a methyl group at the C6 hydroxyl position. The second is the reduction of the pyran ring's double bond to yield the flavanone-like dihydro structure.





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